molecular formula C43H34N2O9 B050629 N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester CAS No. 115136-02-2

N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester

Cat. No. B050629
M. Wt: 722.7 g/mol
InChI Key: GTSHFUBPVSTONE-CKIGWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of tyrosine and is widely used in the field of biochemistry and molecular biology.

Mechanism Of Action

The mechanism of action of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of the tyrosine residue with the amino group of another amino acid residue in the peptide chain. This reaction results in the formation of a peptide bond between the two amino acids, which is essential for peptide synthesis.

Biochemical And Physiological Effects

N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester does not have any known biochemical or physiological effects on its own. However, its ability to introduce tyrosine residues into peptides and proteins can have significant effects on their biochemical and physiological properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester in lab experiments is its ability to introduce tyrosine residues into peptides and proteins in a controlled manner. Additionally, this compound is relatively easy to synthesize and can be purified using standard methods such as column chromatography or recrystallization.
However, there are also some limitations to using N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester in lab experiments. One limitation is that the reaction between N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester and the amino group of another amino acid residue can be slow, which can limit the yield of the desired peptide. Additionally, this compound can be expensive, which can be a limitation for labs with limited budgets.

Future Directions

There are several future directions for research involving N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester. One direction is to explore its potential for modifying the surface of nanoparticles for drug delivery applications. Another direction is to investigate its potential for introducing tyrosine residues into proteins for studying protein-protein interactions and enzyme kinetics. Additionally, further research is needed to optimize the synthesis and purification methods for this compound to improve its yield and reduce its cost.

Synthesis Methods

The synthesis of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of tyrosine with N-(fluorenylmethyloxycarbonyloxy) succinimide in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting compound is then purified by column chromatography or recrystallization.

Scientific Research Applications

N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is widely used in scientific research as a tool for peptide synthesis. This compound is used to introduce tyrosine residues into peptides and proteins, which can be used for a variety of applications such as studying protein-protein interactions, enzyme kinetics, and receptor-ligand binding. Additionally, N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester can be used to modify the surface of nanoparticles for drug delivery applications.

properties

CAS RN

115136-02-2

Product Name

N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester

Molecular Formula

C43H34N2O9

Molecular Weight

722.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(9R)-9-phenylmethoxycarbonyloxy-9H-fluoren-4-yl]propanoate

InChI

InChI=1S/C43H34N2O9/c46-37-21-22-38(47)45(37)54-41(48)36(44-42(49)51-25-35-30-16-6-4-14-28(30)29-15-5-7-17-31(29)35)23-27-13-10-20-34-39(27)32-18-8-9-19-33(32)40(34)53-43(50)52-24-26-11-2-1-3-12-26/h1-20,35-36,40H,21-25H2,(H,44,49)/t36?,40-/m1/s1

InChI Key

GTSHFUBPVSTONE-CKIGWAMCSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)[C@@H](C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

synonyms

N,O-bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester
N,O-bis-Fmoc-Tyr-ONSu

Origin of Product

United States

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